Oxyprothepin 5,8-disulfide
Overview
Description
Oxyprothepin 5,8-disulfide is a chemical compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.6 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The compound is known for its unique structural features, which include a disulfide bond and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyprothepin 5,8-disulfide can be synthesized through various methods involving the formation of disulfide bonds. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method involves the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C .
Industrial Production Methods: Industrial production of disulfides, including this compound, often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides, and the oxidation process can be carried out using various oxidizing agents such as molecular oxygen, manganese dioxide (MnO2), or barium manganate (BaMnO4) .
Chemical Reactions Analysis
Types of Reactions: Oxyprothepin 5,8-disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxyprothepin 5,8-disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: The compound is used in studies involving protein folding and stabilization, as disulfide bonds play a crucial role in the structural integrity of proteins.
Industry: Disulfides are used in the production of vulcanizers, which are essential in the rubber industry.
Mechanism of Action
The mechanism of action of Oxyprothepin 5,8-disulfide involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure . Additionally, the compound may act as an oxidizing or reducing agent, depending on the reaction conditions .
Comparison with Similar Compounds
Disulfiram: A well-known disulfide compound used in the treatment of alcohol addiction.
Cystamine: Another disulfide compound used in various biochemical applications.
Dithiothreitol (DTT): A reducing agent commonly used to cleave disulfide bonds in proteins.
Uniqueness of Oxyprothepin 5,8-disulfide: this compound is unique due to its specific structural features, including the presence of a piperazine ring and a disulfide bond. These features make it particularly useful in studies involving protein folding and stabilization, as well as in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-28(26)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)29(22)27)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARRSOBQHUTGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2N4CCN(CC4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962069 | |
Record name | 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41931-98-0 | |
Record name | 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfinyl)dibenzo(b,f)thiepin-10-yl)-, S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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